2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves intricate organic reactions to construct the desired molecular framework. For instance, the crystal and molecular structures of a related anti-ulcer agent were elucidated through X-ray analysis, showcasing the detailed architectural assembly of its components (Koyano et al., 1986). Another example includes the practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a component of HIV protease inhibitors, achieved through diastereoselective cyanohydrin formation (Shibata et al., 1998).
Molecular Structure Analysis
The molecular structure of related compounds reveals significant insights into their chemical behavior and potential applications. For example, the crystal and molecular structure analysis of triorganotin(IV) complexes of 2-{[(E)-1-(2-hydroxyaryl)alkylidene]amino}acetic acid provided detailed insights into their polymeric structures (Baul et al., 2002).
Chemical Reactions and Properties
Chemical reactions involving this compound or its derivatives can be complex and diverse. The acetic acid-catalyzed cyclization of substituted cyclopropanes with arylhydrazines for synthesizing pyrazoles demonstrates the compound's versatile reactivity (Xue et al., 2023).
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for understanding their stability and suitability for various applications. The study by Koyano et al. (1986) exemplifies this by detailing the lattice parameters and hydrogen bonding within the crystal structure.
Chemical Properties Analysis
The chemical properties, including reactivity under different conditions and with various reagents, are essential for comprehensively understanding the compound's behavior. For instance, the synthesis and functionalization of trans-2-(2′-aminocyclohexyloxy)-and trans-2-(2′-azidocyclohexyloxy)acetic acid explore such reactivities and the potential for creating novel derivatives (Kikelj et al., 1991).
Scientific Research Applications
Antioxidant and Enzyme Inhibitory Studies
A study by Ikram et al. (2015) explored the antioxidant properties and xanthine oxidase inhibitory activities of compounds synthesized using amino acids, including a structure related to the compound . This research highlights the potential for these compounds in enzyme inhibition and antioxidant applications (Ikram et al., 2015).
Antimicrobial Activity
Bishnoi, Srivastava, and Tripathi (2006) investigated compounds derived from amino acids, similar to the compound of interest, for their antimicrobial properties. This research suggests potential applications in combating microbial infections (Bishnoi, Srivastava, & Tripathi, 2006).
Synthesis of Novel Organic Compounds
Patel and Shaikh (2011) conducted research on the synthesis of new organic compounds using amino acids. Their findings indicate the potential for creating diverse and novel compounds for various applications in chemistry and pharmaceuticals (Patel & Shaikh, 2011).
Solvent Effects on Amino Acids
Bruni et al. (2003) studied the solvent effects on amino carbonyl compounds, closely related to the compound . Their work provides insights into the behavior of such compounds in different solvent systems, which is crucial for chemical synthesis and formulation (Bruni et al., 2003).
Preparation of Optically Active Compounds
Shiraiwa et al. (2003) focused on the preparation of optically active compounds from amino acids. Their research is significant for applications requiring chiral specificity, such as in pharmaceuticals (Shiraiwa et al., 2003).
Safety And Hazards
Specific safety and hazard information for this compound was not found in the search results.
Future Directions
No specific future directions or applications for this compound were found in the search results.
properties
IUPAC Name |
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31N3O4.ClH/c26-16-19-6-10-20(11-7-19)24(31)28-22(14-17-4-2-1-3-5-17)25(32)27-21-12-8-18(9-13-21)15-23(29)30;/h1-5,8-9,12-13,19-20,22H,6-7,10-11,14-16,26H2,(H,27,32)(H,28,31)(H,29,30);1H/t19?,20?,22-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAXNMKUKSBHHMP-QCXPCDNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(CCC1CN)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)CC(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00926216 | |
Record name | {4-[(N-{[4-(Aminomethyl)cyclohexyl](hydroxy)methylidene}phenylalanyl)amino]phenyl}acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
474.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[[(2S)-2-[[4-(aminomethyl)cyclohexanecarbonyl]amino]-3-phenylpropanoyl]amino]phenyl]acetic acid;hydrochloride | |
CAS RN |
128837-71-8 | |
Record name | Pksi 527 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128837718 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | {4-[(N-{[4-(Aminomethyl)cyclohexyl](hydroxy)methylidene}phenylalanyl)amino]phenyl}acetic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00926216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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